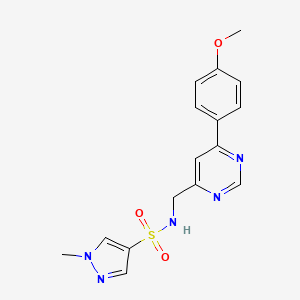

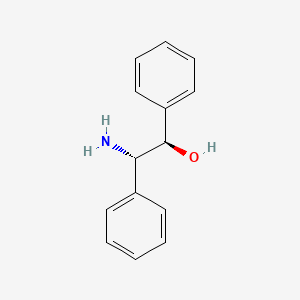

N-((6-(4-methoxyphenyl)pyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-(4-methoxyphenyl)pyrimidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

This compound has been evaluated for its potential as a neuroprotective and anti-neuroinflammatory agent. It shows promise in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is characterized by the ability to restore neuronal function and structure, which is crucial for slowing disease progression and reducing neuronal death. The anti-neuroinflammatory properties are significant through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Anticancer Activity

Pyrazole derivatives, including this compound, have been studied for their anticancer potential. They have shown efficacy against various cancer cell lines, indicating the possibility of these compounds being developed into anticancer drugs. The molecular docking studies suggest that these compounds have favorable interactions with active residues of proteins involved in cancer pathways .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives is another area of interest. These compounds have been tested against a range of bacterial and fungal pathogens, showing good potential as antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance .

Antiviral Activity

Research has also explored the antiviral applications of pyrazole derivatives. Their interaction with viral proteins and the ability to inhibit viral replication makes them candidates for the development of new antiviral drugs .

Antitubercular Activity

Some pyrazole derivatives have been synthesized and screened for their antitubercular activity. They have shown promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis, which is a significant global health concern .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are noteworthy. They have been found to inhibit various inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory diseases .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and cancer .

Pharmacological Evolution

The pharmacological evolution of pyrazole derivatives has been a subject of study over the past decade. The versatility of these compounds in significant fields is due to their distinctive bioassay interactions and cellular activities. This research paves the way for the development of less toxic and more potent drugs for various health threats .

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to interact with proteins like atf4 and nf-kb . These proteins play crucial roles in cellular processes such as inflammation and stress responses .

Mode of Action

For instance, triazole-pyrimidine hybrids have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, it may inhibit the NF-kB inflammatory pathway and ER stress . These pathways are involved in inflammation and cellular stress responses, respectively .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .

Result of Action

The compound’s action results in molecular and cellular effects. For instance, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S/c1-21-10-15(9-19-21)25(22,23)20-8-13-7-16(18-11-17-13)12-3-5-14(24-2)6-4-12/h3-7,9-11,20H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOVULDFENGMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2956270.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2956275.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2956281.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)

![methyl({1H-pyrrolo[2,3-b]pyridin-4-yl}methyl)amine dihydrochloride](/img/structure/B2956287.png)